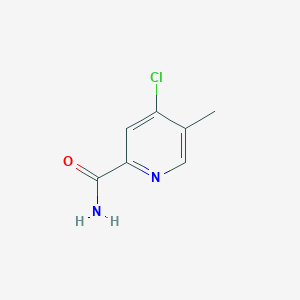

4-Chloro-5-methylpyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It is also known as 4-Chloro-N-Methylpyridine-2-Carboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) . This code represents the molecular structure of the compound.It has a density of 1.264±0.06 g/cm3 . The melting point is 41-43°C, and the boiling point is 317.8±27.0 °C .

Scientific Research Applications

Synthesis and Chemical Analysis

- Synthesis Optimization : An improved synthesis method for a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, was developed, offering a yield of 90.3% and purity of 99.5% (Yang-Heon Song, 2007).

- Radioligand Synthesis : Synthesis of MK-1064, a PET radioligand, from methyl 2-chloro-5-iodonicotinate demonstrated the versatility of chloro-methylpyridine carboxamides in radioligand development (Mingzhang Gao, Min Wang, Q. Zheng, 2016).

Molecular and Spectroscopic Studies

- Quantum Chemical Calculations : A study on 4-chloro-N-methylpyridine-2-carboxamide used FT-Raman and FT-IR techniques combined with density functional theory for spectral analysis, exploring its non-linear optical activity and molecular docking applications (K. Aarthi, H. Rajagopal, S. Muthu, V. Jayanthi, R. Girija, 2020).

Applications in Drug Discovery

- Antitumor Agent Research : A study on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives highlighted the importance of substituents like chloro groups in antitumor activity (G. Rewcastle, G. Atwell, D. Chambers, B. Baguley, W. Denny, 1986).

Chemical Functional Group Studies

- Functional Group Optimization : Research on indole-2-carboxamides identified key structural requirements for allosteric modulation, highlighting the role of electron-withdrawing groups like chloro in enhancing binding affinity (Leepakshi Khurana, Hamed I. Ali, T. Olszewska, K. Ahn, Aparna Damaraju, D. Kendall, D. Lu, 2014).

Safety and Hazards

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology could provide a privileged pyridine scaffold containing biologically relevant molecules .

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the compound can react with other substances in a nonchlorinated organic solvent . More research is needed to understand its interaction with its targets and the resulting changes.

Pharmacokinetics

It’s soluble in Dichloromethane, Ethyl Acetate, and Methanol , which may influence its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-methylpyridine-2-carboxamide . For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Also, it should be stored at -20° C to maintain its stability.

properties

IUPAC Name |

4-chloro-5-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOVXGSQOFXDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)

![2-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B2368900.png)

![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)

![5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2368908.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368911.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide](/img/structure/B2368912.png)